Picumeterol
描述
Historical Context of β2-Adrenoceptor Agonists Development
The history of β-adrenoceptor agonists in medicine traces back over a century. Early in the 20th century, epinephrine (B1671497) (adrenaline) was used for treating asthma, initially administered orally with limited effect due to metabolic deactivation, and later subcutaneously, which, while effective, caused significant systemic side effects. wikipedia.orgresearchgate.net The isolation of adrenaline in 1901 marked an early step. wikipedia.org A significant advancement occurred in the 1940s with the development of isoproterenol, a β-selective agonist lacking α-adrenergic activity, which became a key tool for classifying adrenoceptors into alpha and beta subtypes as proposed by Ahlquist in 1948. researchgate.netmdpi.com Further research led to the classification of β-adrenoceptors into β1- and β2-subtypes. mdpi.com The discovery of selective β2-agonists in the mid-1960s, such as salbutamol (B1663637) (albuterol) and terbutaline, represented a crucial step, offering reduced cardiovascular effects compared to non-selective agonists like isoproterenol. wikipedia.orgmdpi.com These developments paved the way for the widespread use of inhaled β2-agonists as effective bronchodilators. researchgate.net The subsequent focus shifted towards developing compounds with a longer duration of action. wikipedia.org
Discovery and Early Research of Picumeterol
This compound, also known by its experimental code GR 114297A, is a chemical compound that emerged from research into potent and selective β2-adrenoceptor agonists. It is specifically the (R)-enantiomer of the racemic mixture designated as GR 63411B. nih.govncats.io Early research indicated that this compound was significantly more potent than its (S)-isomer (GR 114744A) in various in vitro pharmacological models designed to assess β2-agonist activity, demonstrating approximately 40 times greater potency. ncats.io Preclinical studies, both in vitro and in animal models, suggested that this compound could induce long-lasting relaxation of airway smooth muscle. nih.govresearchgate.netkarger.com
Position of this compound in Long-Acting β2-Adrenoceptor Agonist Research
The development of long-acting β2-adrenoceptor agonists (LABAs) like formoterol (B127741) and salmeterol (B1361061) in the early 1990s represented a new generation of inhaled bronchodilators. ersnet.orgnih.govucl.ac.be this compound was investigated as part of this research wave into novel LABAs with varying chemical structures. nih.gov While preclinical data suggested a long duration of action, clinical studies in humans presented conflicting results. In human atopic asthmatics, this compound, despite showing bronchodilator potency similar to its racemic form (GR 63411B), exhibited short-lasting effects in terms of improving resting lung function (FEV1). nih.gov This contrasted with its long-acting profile observed in in vitro and animal studies. nih.govresearchgate.net this compound was developed as a pure R-enantiomer, aligning with the research interest in the enantiomer hypothesis for long-lasting β2-agonists. karger.comnih.gov However, the development of this compound was reportedly halted in 1993 after clinical trials indicated that its bronchodilation was not long-lasting in patients with atopic asthma and that it did not improve airways hyperresponsiveness compared to placebo. researchgate.net
Rationale for Academic Investigation into this compound's Characteristics
Academic investigation into compounds like this compound is driven by the need to understand the complex pharmacology of β2-adrenoceptor agonists and to identify the factors that influence their efficacy and duration of action. The discrepancy between the preclinical long-acting profile of this compound and its short duration of action in clinical studies highlighted the challenges in predicting clinical outcomes based solely on in vitro or animal data. nih.govnih.gov This dissociation between bronchodilator activity and the ability to protect against bronchoconstriction, as observed with this compound, suggested that factors beyond simple receptor binding and activation are involved in the clinical effectiveness of LABAs. nih.govncats.io Research into this compound's characteristics, such as its intrinsic activity, contributes to the broader understanding of structure-activity relationships within the β2-agonist class and the mechanisms underlying prolonged bronchodilation. nih.gov The investigation into this compound, despite its development being discontinued (B1498344), provides valuable insights into the complexities of developing novel respiratory therapeutics and the importance of comprehensive pharmacological profiling. nih.govresearchgate.net
Structure
2D Structure
3D Structure
属性
CAS 编号 |
130641-36-0 |
|---|---|
分子式 |
C21H29Cl2N3O2 |
分子量 |
426.4 g/mol |
IUPAC 名称 |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |
InChI |
InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |
InChI 键 |
NUBLQEKABJXICM-FQEVSTJZSA-N |
手性 SMILES |
C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |
规范 SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
外观 |
Solid powder |
其他CAS编号 |
130641-36-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |
产品来源 |
United States |
Chemical Structure and Stereochemistry of Picumeterol
Structural Characterization and Defining Features
Picumeterol has the molecular formula C21H29Cl2N3O2 and a molecular weight of 426.38. ncats.iochemicalbook.com Its chemical structure includes a benzene (B151609) ring substituted with amino and dichloro groups, an ethanolamine (B43304) moiety, and a chain containing an oxygen link and a pyridine (B92270) ring. ncats.iomedchemexpress.com The defining features of this compound's structure contribute to its interaction with β2-adrenoceptors.
Stereochemical Aspects and Enantiomeric Purity
Stereochemistry plays a critical role in the biological activity of many compounds, including β2-adrenoceptor agonists. This compound exists as a specific stereoisomer.
This compound is specifically the (R)-enantiomer of its racemic form, designated as GR 114297A. ncats.ionih.govresearchgate.nettargetmol.comnih.gov This indicates a particular spatial arrangement of atoms around a chiral center within the molecule.
The racemic form of this compound is known as GR 63411B, which is a mixture of both the (R)- and (S)-enantiomers. ncats.ionih.govresearchgate.netnih.gov The (S)-isomer is referred to as GR 114744A. ncats.ionih.gov Research has shown significant differences in the potency of these stereoisomers. This compound (the (R)-isomer) has been reported to be approximately 40 times more potent than the (S)-isomer (GR 114744A) in various in vitro pharmacological models of β2-agonist activity. ncats.io While the bronchodilator potencies of this compound and the racemic form (GR 63411B) were found to be similar in some clinical studies, their duration of action was short-lasting in these studies, which was noted as being at odds with their in vitro activity. nih.gov
The stereochemistry of β2-adrenoceptor agonists significantly influences their binding and activation of the receptor. nih.govresearchgate.netnih.gov Studies on various β2-agonists, including this compound and fenoterol, have confirmed that different stereoisomers can be associated with diverse mechanisms of binding and receptor activation. nih.gov Stereoselective effects rely on the cooperation of several residues within the β2-adrenoceptor, not solely on interaction with a single residue like N293. nih.gov The magnitude and character of contributions from these residues can vary, either enhancing or reducing stereoselective effects. nih.gov
Structural Similarities to Other β2-Adrenoceptor Agonists (e.g., Salmeterol)
This compound shares structural similarities with other long-acting β2-adrenoceptor agonists, such as salmeterol (B1361061). ucl.ac.be Salmeterol, for instance, has an elongated lipophilic side chain that contributes to its long duration of action by facilitating repeated activation of the β2 receptor through binding to an "exosite" near the receptor. wikipedia.orgnih.govnih.gov While specific details on the direct structural comparison of this compound to salmeterol in the provided sources are limited, both belong to the class of β2-adrenoceptor agonists and exhibit characteristics associated with this group. medchemexpress.comucl.ac.begoogle.comgoogle.com
Potential for Tautomerism and Isotopic Labeling
Chemical compounds, including those with structures similar to this compound, can potentially exist in different tautomeric forms. epo.orggoogle.comgoogleapis.comox.ac.uk Tautomers are isomers that differ in the position of protons and electrons, with the carbon skeleton remaining unchanged. ox.ac.uk Keto-enol tautomerism is a common example. ox.ac.uk
Isotopic labeling involves replacing one or more atoms in a compound with an isotope having a different atomic mass. google.comgoogle.comnih.govnih.gov This technique is valuable for studying metabolism, distribution, and other properties of a compound. nih.gov Common isotopes used in labeling biomolecules include 13C and deuterium (B1214612) (2H), as carbon and hydrogen are ubiquitous. nih.gov 15N can also be used for nitrogen-containing compounds. nih.gov this compound, with its defined chemical structure, could potentially be synthesized in isotopically labeled forms for research purposes. google.comgoogle.com
Synthetic Methodologies of Picumeterol and Analogues
General Synthetic Strategies for Picumeterol
General synthetic strategies for compounds structurally related to this compound, particularly chiral aminoalcohols like salmeterol (B1361061), often involve the construction of the aminoalcohol core. These approaches can rely on stepwise assembly rather than modular cross-coupling. biodeep.cn Traditional methods for preparing substituted aminoalcohols typically utilize polar disconnections. biodeep.cn
The synthesis of complex molecules containing chiral aminoalcohols often employs strategies such as asymmetric epoxidation, asymmetric ketone reduction followed by SN2 displacement with a nitrogen nucleophile, and asymmetric Henry reactions followed by nitro group hydrogenation. biodeep.cn While some methods like Sharpless asymmetric aminohydroxylation can construct chiral aminoalcohols in a single step, they may face challenges such as regioisomeric impurities and the requirement for potentially toxic catalysts. biodeep.cn
Enantioselective Synthesis Approaches
Given the importance of stereochemistry for the activity of β2-adrenoceptor agonists, enantioselective synthesis is crucial for obtaining this compound in its desired stereoisomeric form. Key approaches include asymmetric reduction, the use of chiral auxiliaries, and the resolution of enantiomeric mixtures. idrblab.netfda.govdrugfuture.com
Asymmetric reduction of ketone precursors is a significant route to access the chiral alcohol functionality present in this compound. Investigations into the synthesis of this compound enantiomers have required asymmetric reduction of a ketone. idrblab.net Chelation-controlled reduction, directed by a chiral auxiliary, has been explored to enable the use of mild reducing agents like sodium borohydride (B1222165). idrblab.net
Studies on related compounds, such as salmeterol, have demonstrated that reduction with sodium borohydride in the presence of metal chlorides like CaCl2 or MnCl2 can be fast and highly stereoselective. idrblab.net This high stereoselectivity is attributed to chelation control. idrblab.net In the absence of metal chlorides, borohydride reduction tends to favor the threo-isomer. idrblab.net
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. They are considered essential tools in asymmetric synthesis for constructing complex molecules. Phenylglycinol has been examined as a chiral auxiliary in the asymmetric reduction required for the synthesis of this compound enantiomers. idrblab.net This approach allows for chelation-controlled reduction using mild reducing agents. idrblab.net Chiral auxiliaries can be particularly useful in the early stages of drug development due to their reliability and versatility in producing enantiomerically pure compounds.
Resolution is a process used to separate racemic mixtures into their individual enantiomers. Since enantiomers share identical physical properties like solubility and melting point, their separation requires special techniques. One common method involves converting the enantiomers into diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties, allowing for their separation by techniques such as fractional crystallization or chromatography. Once separated, the pure enantiomers can be regenerated from the diastereomeric salts. Chromatographic resolution using chiral columns is another technique for separating enantiomers.
Synthesis of Prodrugs and Ester Derivatives
Prodrugs are modified forms of drugs designed to improve their physicochemical or pharmacokinetic properties, such as membrane permeability or bioavailability. Converting known drugs, including amine-containing drugs like this compound, into prodrugs is a strategy to address drug delivery and bioavailability challenges.
Synthesis of acyloxyalkyl carbamate (B1207046) prodrugs of primary or secondary amine-containing drugs, including this compound, has been described. These methods often involve the synthesis of 1-(acyloxy)-alkyl N-hydroxysuccinimidyl carbonates as intermediates. Prodrugs can be designed to be transported through biological barriers and subsequently metabolized by enzymatic or non-enzymatic cleavage to release the active drug. Ester derivatives are a common type of prodrug, where a hydroxyl or carboxyl group in the parent drug is esterified.
Synthetic Exploration for Structure-Activity Relationship Studies
Synthetic exploration is fundamental to structure-activity relationship (SAR) studies, which aim to understand how modifications to a compound's chemical structure affect its biological activity. For β2-adrenoceptor agonists like this compound, SAR studies involve synthesizing a series of analogues with systematic structural variations to identify features critical for potency, selectivity, and duration of action.
The synthesis of libraries of analogues allows for the evaluation of the impact of different substituents and structural motifs on binding affinity and functional activity at the receptor. This can involve modifying various parts of the molecule, such as the aromatic rings, the linker chains, or the amino and hydroxyl groups. Synthetic strategies are tailored to efficiently access these diverse sets of compounds. Data obtained from the biological evaluation of these synthesized analogues directly informs the SAR, guiding the design of further compounds with potentially improved properties.
Introduction of Linkers and Substituents
The structure of this compound includes a substituted benzene (B151609) ring linked to an ethanolamine (B43304) core, which is further connected to a side chain containing an ether linkage and a pyridine (B92270) ring. googleapis.com The introduction of these linkers and substituents is crucial for the compound's biological activity.
The benzene ring in this compound is substituted with amino and dichloro groups. googleapis.com The precise timing and method for introducing these substituents during the synthetic route are critical to avoid unwanted side reactions or affect the reactivity of other functional groups. While specific details on the introduction of the amino and dichloro substituents in this compound's synthesis were not extensively detailed in the search results, general strategies for introducing substituents on aromatic rings often involve electrophilic aromatic substitution or functional group interconversions.
The linker connecting the ethanolamine core to the pyridine ring is a hexyl ether chain. googleapis.com The construction of such ether linkages typically involves alkylation reactions, where an alcohol or phenoxide reacts with an alkyl halide or similar electrophile. The introduction of this flexible linker is important for the proper positioning of the pyridine ring relative to the β2-adrenoceptor. The design and synthesis of various linkers, including linear and more complex structures, are common in drug discovery to optimize the properties of bifunctional molecules. enamine.netchemvedals.com Studies on linker analogues in other contexts have explored the impact of linker length, polarity, and rigidity on molecular interactions and pharmacokinetic properties. enamine.net
Specific Reactions (e.g., Reductive Amination, N-Demethylation)
Reductive amination is a fundamental reaction in organic chemistry used to synthesize amines by reacting a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the intermediate imine. wikipedia.orglibretexts.org This reaction is widely applied in the synthesis of pharmaceuticals, including β-adrenergic agonists. preprints.orgresearchgate.net The process typically involves the condensation of the carbonyl and amine components to form an imine, which is then reduced to the corresponding amine using a reducing agent. wikipedia.org Common reducing agents for reductive amination include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comjocpr.com
In the context of β-adrenergic agonist synthesis, reductive amination is a key step in forming the aminoalkyl chain. For example, the synthesis of (R)-salmeterol, another β2-adrenoceptor agonist, involved a sodium triacetoxyborohydride-mediated reductive amination of an aldehyde with a chiral amino alcohol. psu.edu This highlights the utility of reductive amination in constructing the amine functionality present in this compound. While direct reports detailing the specific reductive amination steps for this compound were not found, the general applicability of this reaction in the synthesis of structurally related β-agonists suggests its likely use in this compound synthesis or the synthesis of its analogues.
N-demethylation, the removal of an N-methyl group, is another important transformation in organic synthesis, particularly in the field of alkaloid chemistry and the synthesis of pharmaceutical agents. researchgate.netchim.it This reaction is often necessary to convert N-methyl tertiary amines into secondary amines, which can then be further functionalized. chim.it Various methods for N-demethylation have been developed, including the use of reagents like cyanogen (B1215507) bromide or chloroformates, as well as oxidative and electrochemical methods. chim.itacs.orgmdpi.com
While this compound itself contains a secondary amine rather than a tertiary N-methyl amine, N-demethylation could be relevant in the synthesis of certain this compound analogues or in synthetic routes that involve a protected or precursor amine with an N-methyl group that needs to be removed at a later stage. For instance, N-demethylation is a crucial step in the synthesis of opioid antagonists like naloxone (B1662785) and naltrexone (B1662487) from their N-methyl precursors. chim.itacs.org The development of milder and more sustainable N-demethylation procedures, such as electrochemical methods, is an active area of research. acs.org
The synthesis of complex molecules like this compound often involves a sequence of carefully orchestrated reactions, including the strategic introduction of linkers and substituents and the application of specific transformations like reductive amination. These methodologies are essential for building the desired molecular structure and incorporating the functional groups necessary for biological activity.
Molecular Pharmacology and Receptor Dynamics of Picumeterol
Beta2-Adrenoceptor Agonist Activity and Selectivity
Picumeterol exhibits potent and highly selective agonist activity at the beta2-adrenoceptor. ncats.io Studies have shown that this compound is significantly more potent than its (S)-isomer (GR114744A) in various in vitro pharmacological models assessing beta2-agonist activity, demonstrating approximately 40 times greater potency. ncats.io This highlights the stereoselectivity of the beta2-adrenoceptor for the (R)-enantiomer.
Mechanism of Action at the Molecular Level
As a beta2-adrenoceptor agonist, this compound exerts its effects by binding to and activating beta2-adrenoceptors, which are G protein-coupled receptors. Activation of these receptors leads to a cascade of intracellular events.
Intrinsic Activity and Cyclic AMP Modulation
The mechanism of action of beta2-adrenoceptor agonists involves the activation of adenylyl cyclase via the stimulatory G protein (Gαs), leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation, particularly in the airways. Beta-adrenergic receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins. idrblab.net
In vitro studies have investigated the intrinsic activity of this compound by measuring its ability to increase intracellular cAMP levels in human bronchial smooth muscle cells. nih.gov Compared to other beta2-adrenoceptor agonists like isoprenaline and salbutamol (B1663637), this compound has shown lower intrinsic activity in these in vitro models. nih.govkarger.com
Comparative Receptor Efficacy (e.g., against Indacaterol (B1671819), Formoterol (B127741), Salmeterol)
Comparative studies have assessed the receptor efficacy of this compound against other beta2-adrenoceptor agonists such as indacaterol, formoterol, and salmeterol (B1361061). Efficacy is often evaluated based on the maximal response produced by an agonist relative to a full agonist (e.g., isoprenaline). researchgate.net
Research indicates that this compound generally shows lower intrinsic activity compared to some other beta2-agonists. nih.govkarger.com In terms of relative efficacy in stimulating cAMP production, studies have shown a rank order where indacaterol ≥ formoterol > salmeterol ≥ this compound. researcher.liferesearchgate.net This suggests that while this compound can activate the receptor and increase cAMP, its maximal capacity to do so may be less than that of higher efficacy agonists like formoterol and indacaterol. researcher.liferesearchgate.net
Table 1: Comparative Receptor Efficacy (cAMP Production)
| Agonist | Relative Efficacy (vs. Isoprenaline) |
| Isoprenaline | 1 (Full Agonist) |
| Formoterol | High |
| Indacaterol | High |
| Salbutamol | Intermediate |
| Salmeterol | Lower |
| This compound | Lower |
Note: This table is a qualitative representation based on comparative studies where isoprenaline is considered a full agonist. Specific numerical values for intrinsic activity can vary depending on the experimental system. researchgate.netresearchgate.netnih.gov
Receptor Binding Characteristics
Beta2-adrenoceptor agonists bind to specific sites on the receptor protein. The binding characteristics, including affinity and dissociation rate, contribute to the drug's pharmacological profile, including its potency and duration of action. While specific detailed receptor binding characteristics for this compound were not extensively detailed in the provided search results, its potency and selectivity imply a favorable binding interaction with the beta2-adrenoceptor. ncats.io Studies involving radioligand binding are typically used to determine affinity (Kd) and binding kinetics. nih.gov
Hypotheses on Long-Duration of Action (e.g., Exosite Binding, Diffusion Microkinetic Model)
Despite showing long-lasting relaxation of airway smooth muscle in some preclinical models, this compound's bronchodilator effect in human asthmatics was observed to be short-lasting, which was noted as being at odds with its in vitro activity. ncats.ionih.gov This discrepancy raises questions about the mechanisms governing its duration of action in vivo.
Two primary models have been proposed to explain the long duration of action observed with some beta2-adrenoceptor agonists like salmeterol and formoterol: the exosite binding model and the diffusion microkinetic model. nih.govucl.ac.beresearchgate.net
The exosite binding model, particularly associated with salmeterol, suggests that the lipophilic tail of the molecule anchors to an "exosite" near the orthosteric binding site of the receptor. nih.govucl.ac.be This tethering allows the active portion of the molecule to repeatedly bind and activate the receptor, leading to a prolonged effect despite a relatively fast dissociation from the orthosteric site. ucl.ac.be
The diffusion microkinetic model proposes that highly lipophilic agonists partition into the lipid bilayer of the cell membrane, creating a reservoir from which the drug can slowly diffuse to interact with the receptor. ucl.ac.be The onset and duration of action are influenced by the drug's physicochemical properties and its interaction with the lipid environment. ucl.ac.be
Given the observed discrepancy between in vitro and in vivo duration of action for this compound, and its structural similarities to salmeterol, it is plausible that hypotheses involving exosite binding or membrane partitioning could be relevant to understanding its pharmacokinetics and pharmacodynamics, although further research would be needed to confirm this. ucl.ac.be The short duration of action observed clinically, despite promising in vitro results, suggests that factors beyond simple receptor binding affinity and intrinsic activity play a significant role in the in vivo efficacy and duration. ncats.ionih.gov
Dissociation Phenomena in Preclinical Bronchodilation
Preclinical studies with this compound have indicated a dissociation between its bronchodilator activity and its ability to protect against methacholine-induced bronchoconstriction. ncats.ionih.gov This suggests that the mechanisms underlying immediate bronchodilation and the prevention of airway hyperresponsiveness may involve distinct aspects of beta2-adrenoceptor activation or downstream signaling pathways. The observation of this dissociation phenomenon in preclinical models, and its potential link to lower intrinsic activity, highlights the complexity of translating in vitro pharmacological findings to in vivo clinical outcomes. ncats.ionih.gov
Preclinical Pharmacokinetic and Metabolic Research
Absorption and Disposition Studies in Animal Models
Pharmacokinetic and disposition studies in rats and dogs have investigated the behavior of picumeterol after administration. nih.govtandfonline.comtandfonline.com
Lung Transfer Following Inhalation
Following inhalation, this compound has been shown to transfer across the lung in both rats and dogs. nih.govtandfonline.comtandfonline.com Studies using isolated, respiring rat lung preparations with instillation of 14C-picumeterol into the trachea demonstrated that radioactivity was transferred from the airways to the perfusion media as unchanged drug within 2 minutes. nih.govtandfonline.comtandfonline.com No metabolites were detected in the recirculation perfusate or lung after 2 hours of perfusion in these isolated lung preparations. nih.govtandfonline.comtandfonline.com
Systemic Clearance and Half-life in Animal Models
Following intravenous administration, this compound is eliminated from plasma with a relatively short half-life in both rats and dogs. The plasma half-life was approximately 1 hour in rats and about 2 hours in dogs. nih.govtandfonline.comtandfonline.com Plasma clearance in rats was found to be about twice the liver blood flow. nih.govtandfonline.comtandfonline.com After oral administration, low plasma levels of this compound were observed, suggesting extensive first-pass metabolism in the rat. nih.govtandfonline.comtandfonline.com Radioactivity was largely excreted in the urine of both rats and dogs (> 50% of the dose) primarily as metabolites following intravenous administration. nih.govtandfonline.comtandfonline.com Some excretion of radioactivity was also noted in dog bile. nih.govtandfonline.com
Table 1: Plasma Half-life and Clearance of this compound in Animal Models (following IV administration)
| Species | Approximate Plasma Half-life | Plasma Clearance (relative to liver blood flow) |
| Rat | ~1 hour | ~2 times liver blood flow |
| Dog | ~2 hours | Not specified relative to liver blood flow |
Metabolism Pathways and Enzyme Systems
This compound undergoes extensive metabolism in both in vivo animal models and in vitro microsomal preparations. nih.govtandfonline.comtandfonline.com
In Vivo Metabolism in Animal Models
In vivo studies in rats and dogs indicated that this compound is extensively metabolized. Approximately 95% of the administered dose was metabolized in rats, and about 90% was metabolized in dogs. nih.govtandfonline.comtandfonline.com The majority of the excreted radioactivity in urine following intravenous administration was in the form of metabolites. nih.govtandfonline.comtandfonline.com
Table 2: Extent of In Vivo Metabolism of this compound
| Species | Approximate Extent of Metabolism |
| Rat | ~95% |
| Dog | ~90% |
In Vitro Metabolism in Microsomal Preparations (Animal and Human Liver)
This compound was also extensively metabolized in vitro when incubated with microsomal preparations from the liver of rats, dogs, and humans. nih.govtandfonline.comtandfonline.com Liver microsomes are enriched sources of enzymes like cytochrome P450 (CYP) and flavin monooxygenases (FMO), which are involved in drug metabolism. thermofisher.com These in vitro studies help identify the enzymes and pathways responsible for the metabolism observed in vivo.
Identification of Key Metabolic Routes (e.g., O-dealkylation, Beta-oxidation)
Based on in vivo and in vitro studies, O-dealkylation and beta-oxidation have been identified as important routes of metabolism for this compound. nih.govtandfonline.comtandfonline.com O-dealkylation typically involves the cleavage of an ether bond, resulting in the formation of an alcohol and a carbonyl compound, often catalyzed by cytochrome P450 enzymes. washington.edupressbooks.pub Beta-oxidation is a metabolic process that involves the breakdown of fatty acids, but related oxidative processes can occur on other molecules. The specific sites and enzymes involved in the beta-oxidation of this compound would require further detailed investigation beyond the scope of the provided information.
Table 3: Key Metabolic Routes of this compound
| Metabolic Route | Description |
| O-dealkylation | Cleavage of an ether bond. |
| Beta-oxidation | Oxidative breakdown process. |
Excretion Routes in Animal Models
Studies using 14C-labeled this compound in rats and dogs following intravenous administration showed that radioactivity was largely excreted in the urine. nih.gov In both species, over 50% of the administered dose was recovered in the urine, primarily as metabolites. nih.gov
While urine was the major route of excretion for radioactivity, some excretion was also observed in dog bile. nih.gov This suggests that while renal excretion of metabolites is predominant, the biliary route may play a minor role in the elimination of this compound-related compounds in some species.
The following table summarizes the primary excretion route observed in preclinical animal models:
| Species | Route of Administration | Primary Excretion Route | Main Form Excreted | Percentage of Dose Excreted (approx.) |
| Rat | Intravenous | Urine | Metabolites | > 50% |
| Dog | Intravenous | Urine | Metabolites | > 50% |
| Dog | Intravenous | Bile | Some |
First-Pass Metabolism Observations in Preclinical Models
Extensive first-pass metabolism of this compound was observed in the rat following oral administration. nih.gov This indicates that a significant portion of the orally administered dose is metabolized before reaching the systemic circulation. nih.govdiva-portal.org
In vivo studies in both rats and dogs demonstrated that this compound is extensively metabolized. nih.gov Approximately 95% of the dose was metabolized in rats and about 90% in dogs. nih.gov In vitro studies using microsomal preparations from rat, dog, and human liver also showed extensive metabolism. nih.gov
The observation of extensive first-pass metabolism after oral administration in rats, coupled with the high percentage of metabolism observed in both rats and dogs, underscores the impact of metabolic biotransformation on the systemic exposure of the parent compound. nih.govfrontiersin.org
Summary of First-Pass Metabolism:
Extensive first-pass metabolism in rats after oral administration. nih.gov
Approximately 95% metabolism in rats in vivo. nih.gov
Approximately 90% metabolism in dogs in vivo. nih.gov
Extensive metabolism in rat, dog, and human liver microsomes in vitro. nih.gov
Key metabolic routes include O-dealkylation and beta-oxidation. nih.gov
Structure Activity Relationship Sar and Computational Chemistry of Picumeterol
Principles and Applications of SAR in Drug Discovery
The applications of SAR are integral throughout the drug discovery and development process. nih.gov In the initial phases, SAR studies help identify and validate lead compounds from a series of active molecules. nih.govnih.gov During lead optimization, SAR guides the chemical modification of a compound to enhance its desirable properties. nih.gov This includes increasing potency and selectivity for its intended biological target, which can minimize off-target effects and improve the therapeutic window. nih.govnih.gov Furthermore, SAR analysis is used to refine a drug's pharmacokinetic properties, aiming to avoid undesirable characteristics like toxicity or poor bioavailability. researchgate.net By providing a framework for rational drug design, SAR accelerates the development of safer and more effective therapeutic agents. scite.ainih.gov
Identification of Structural Elements for Potency and Selectivity
While direct and exhaustive SAR studies on Picumeterol are not extensively published, its structural features can be analyzed based on its classification as a long-acting β2-adrenergic agonist (LABA) and its similarity to well-studied analogs like formoterol (B127741) and vilanterol. The key to a LABA's potency and selectivity lies in the specific combination of its three main structural components: the ethanolamine (B43304) core, the aromatic "head" group, and the N-substituent "tail."
Ethanolamine Core : This is a critical component for all adrenergic agonists. The chiral β-hydroxyl group must be in the (R)-configuration for optimal activity. wikipedia.org This hydroxyl group forms a crucial hydrogen bond with an asparagine residue (Asn-293) in the sixth transmembrane helix (helix 6) of the β2-adrenergic receptor. wikipedia.org Additionally, the protonated amine of the ethanolamine chain forms an ionic bond with a highly conserved aspartate residue (Asp-113) in helix 3, anchoring the ligand in the binding pocket. wikipedia.org
Aromatic Head Group : In this compound, this portion of the molecule interacts with serine residues (e.g., Ser-204, Ser-207) in helix 5 of the receptor. wikipedia.org The specific nature of this ring system and its substituents is a primary determinant of the agonist's intrinsic efficacy. For instance, the difference between formoterol being a full agonist and salmeterol (B1361061) being a partial agonist is largely attributed to their different head groups. researchgate.netnih.gov
N-Substituent Tail : This structural element is paramount for determining the duration of action and selectivity of β2-agonists. This compound possesses a large, lipophilic N-aralkyl substituent. Generally, a larger N-substituent enhances selectivity for the β-receptor over the α-receptor. wikipedia.org The high lipophilicity of this "tail" allows the drug to partition into the lipid bilayer of the cell membrane. nih.govresearchgate.net This creates a local depot or reservoir of the drug near the receptor, allowing it to repeatedly bind and activate the receptor over an extended period, which is the basis for its long-acting profile. nih.gov The inclusion of a dichlorophenyl moiety, as seen in this compound and other compounds like vilanterol, is a strategic design choice to modulate these physicochemical properties for a desired pharmacokinetic and pharmacodynamic profile. scite.ai
| Structural Component | Key Features | Role in Potency and Selectivity |
| Ethanolamine Core | (R)-configured β-hydroxyl group; protonated amine. | Forms essential hydrogen and ionic bonds with receptor residues (Asn-293, Asp-113), anchoring the molecule. wikipedia.org |
| Aromatic "Head" | Phenyl ring system with specific substituents. | Interacts with serine residues in the binding pocket; determines intrinsic efficacy (i.e., full vs. partial agonist). wikipedia.orgresearchgate.netnih.gov |
| N-Substituent "Tail" | Large, lipophilic aralkyl group (contains dichlorophenyl). | Increases β2 selectivity; high lipophilicity creates a depot effect in the cell membrane, leading to a long duration of action. wikipedia.orgnih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) represents a refinement of SAR, where mathematical models are used to describe the correlation between the chemical structure of a compound and its biological activity. nih.gov QSAR attempts to quantitatively correlate physicochemical properties of molecules with their biological potency. mdpi.com These theoretical models are instrumental in predicting the properties of new or untested chemical structures. nih.gov
Theoretical Basis and Predictive Modeling
The theoretical foundation of QSAR is that variations in the biological activity of a series of compounds are correlated with changes in their molecular features. researchgate.netnih.gov QSAR modeling translates the three-dimensional structure of a molecule into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) characteristics. nih.gov
Once these descriptors are calculated for a set of compounds with known biological activities (the training set), statistical methods are employed to build a mathematical model. mdpi.comresearchgate.net This model takes the form of an equation:
Activity = f(descriptors) + error njppp.com
The primary application of a validated QSAR model is predictive modeling. researchgate.net It can be used to forecast the biological activity of novel compounds that have been designed but not yet synthesized, saving significant time and resources. researchgate.net This allows researchers to prioritize the synthesis of compounds most likely to be active and to avoid those predicted to have undesirable properties. researchgate.net
Relating Molecular Structure to Biological Activity
The process of relating molecular structure to biological activity via QSAR involves several key steps. researchgate.net First, a dataset of structurally related compounds with consistently measured biological activity (e.g., IC50, EC50) is compiled. mdpi.com Next, for each molecule, a wide range of molecular descriptors are calculated using specialized software. researchgate.net These descriptors are numerical representations of the chemical structure.
A crucial step is variable selection, where the most relevant descriptors that correlate with biological activity are identified, and redundant or irrelevant ones are removed. nih.gov Using these selected descriptors, a mathematical relationship is formulated, often through techniques like multiple linear regression (MLR) or partial least squares (PLS). mdpi.comfrontiersin.org The resulting model must be rigorously validated to ensure it is robust and has predictive power. researchgate.netresearchgate.net Validation is typically performed using both internal methods (like cross-validation) and, most importantly, an external test set of compounds that were not used in the model's creation. researchgate.net A successfully validated QSAR model provides a quantitative link between a molecule's structure and its function. researchgate.net
| Descriptor Class | Examples | Description |
| Electronic | Dipole moment, Partial charges, Ionization potential | Describes the electronic distribution and properties of the molecule. |
| Steric | Molecular weight, Molecular volume, Surface area | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP (Partition coefficient), Molar refractivity | Quantifies the molecule's lipophilicity and ability to cross cell membranes. |
| Topological | Connectivity indices, Wiener index | Numerical values derived from the 2D graph representation of the molecule. |
| 3D Descriptors | 3D-MoRSE descriptors, WHIM descriptors | Encodes information about the 3D geometry of the molecule. |
Structure-Affinity Relationship (SAFIR) Concepts
Structure-Affinity Relationship (SAFIR) is a specific subset of SAR that focuses on the relationship between a compound's chemical structure and its binding affinity for a biological target. nih.govresearchgate.net Affinity, often quantified by parameters such as the inhibition constant (Ki) or dissociation constant (Kd), measures the strength of the interaction between a ligand and its receptor. scite.ai In traditional drug discovery, SAFIR is a primary tool for lead optimization, where the goal is to systematically modify a lead compound to achieve the highest possible affinity for its target, which is often a prerequisite for high potency. researchgate.net
The SAFIR approach involves synthesizing analogs of a lead compound and measuring their binding affinity in vitro. nih.gov By analyzing how structural changes affect affinity, medicinal chemists can build a model of the interactions occurring in the binding site. This allows for the rational design of new compounds with improved affinity. While a strong affinity is often desirable, modern drug design also recognizes that it does not solely predict in vivo efficacy, as the dynamic conditions within the body are not always at equilibrium. researchgate.net Consequently, SAFIR is increasingly being complemented by Structure-Kinetics Relationship (SKR) studies, which also consider the rates of association and dissociation (kon and koff) of a drug from its target, providing a more complete picture of the drug-receptor interaction over time. researchgate.netnih.gov
Computational Chemistry Approaches for this compound
Computational chemistry provides powerful tools to study molecules like this compound at an atomic level, offering insights that can be difficult to obtain through experimentation alone. nih.gov These in silico methods can be used to model this compound's interaction with the β2-adrenergic receptor, rationalize its SAR, and predict the properties of new analogs. nih.govnjppp.com
Molecular Docking : This is a primary computational technique used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to its receptor. nih.govnih.gov For this compound, docking simulations would place the molecule into the 3D structure of the β2-adrenergic receptor to predict its binding mode. nih.gov The results would be analyzed to see if the key functional groups, like the (R)-β-hydroxyl and the protonated amine, form the expected hydrogen and ionic bonds with residues like Asn-293 and Asp-113, respectively. wikipedia.org Docking scores provide an estimate of the binding affinity, which can be used to rank different analogs in virtual screening campaigns. pnas.orgmdpi.com
Molecular Dynamics (MD) Simulations : While docking provides a static snapshot, MD simulations offer a dynamic view of the molecular system over time. frontiersin.orgmdpi.com An MD simulation of the this compound-β2AR complex would reveal the stability of the docked pose and characterize the flexibility of both the ligand and the receptor. nih.govyoutube.com It can elucidate the subtle conformational changes that this compound induces in the receptor to trigger its activation, a process that is fundamental to its agonist activity. nih.govresearchgate.net MD can also be used to calculate binding free energies, providing a more rigorous estimate of affinity than docking scores alone. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) : As described earlier, QSAR models can be built for a series of β2-agonists to predict the activity of new compounds. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), would use the docked poses of a series of molecules to generate 3D steric and electrostatic field descriptors. These fields are then correlated with biological activity to create a predictive model that can guide the design of new analogs with enhanced potency.
| Computational Method | Application for this compound | Insights Gained |
| Molecular Docking | Predict the binding pose of this compound within the β2-adrenergic receptor. | Identification of key intermolecular interactions (hydrogen bonds, ionic bonds), estimation of binding affinity, rationalization of SAR. nih.govyoutube.com |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the this compound-receptor complex over time. | Assessment of binding pose stability, characterization of receptor conformational changes upon agonist binding, more accurate calculation of binding free energy. frontiersin.orgnih.govmdpi.com |
| 3D-QSAR | Correlate 3D molecular fields of this compound and its analogs with their biological activity. | Generation of a predictive model for agonist potency, visualization of favorable/unfavorable steric and electronic regions to guide new designs. |
| Virtual Screening | Use docking or pharmacophore models to search large chemical libraries for new potential β2-agonists. | Discovery of novel chemical scaffolds with potential for development. nih.govpnas.org |
Molecular Modeling and Docking Studies
There are no available studies that have published molecular models or conducted docking simulations of this compound with its target receptor, presumably the beta-2 adrenergic receptor. Such studies would theoretically involve:
Homology Modeling: Creation of a three-dimensional model of the target receptor if a crystal structure is unavailable.
Ligand Preparation: Generation of a 3D conformation of the this compound molecule.
Docking Simulation: Using computational algorithms to predict the binding orientation and affinity of this compound within the receptor's active site.
Key outputs from these studies, which are currently unavailable for this compound, would typically include:
Predicted binding energy (e.g., in kcal/mol).
Identification of key amino acid residues involved in the interaction.
Visualization of intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Without these specific studies, a data table detailing the binding interactions of this compound cannot be generated.
Simulation of Drug Behavior
Similarly, there is no published research on the simulation of this compound's behavior at a molecular level. Molecular dynamics (MD) simulations are a common method to study the dynamic behavior of a ligand-receptor complex over time. If such simulations were performed for this compound, they would provide insights into:
The stability of the this compound-receptor complex.
Conformational changes in both the ligand and the receptor upon binding.
The role of solvent molecules in the binding process.
The findings from MD simulations are often presented through analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and interaction energy calculations. As no such simulations for this compound have been reported, no data or interactive tables can be provided.
Preclinical Research Methodologies and Models
In Vitro Experimental Systems
In vitro (Latin for "in glass") studies are conducted using components of an organism that have been isolated from their usual biological surroundings. These experimental systems are fundamental in preclinical research for elucidating mechanisms of action and for the initial screening of compounds.
Cell-based assays are a cornerstone of in vitro pharmacology, providing a controlled environment to study the direct effects of a compound on specific cell types.
Human Bronchial Smooth Muscle Cells (HBSMCs): These cells are critical for studying the relaxant effects of bronchodilators. In the context of Picumeterol, a potent and selective β2-adrenoceptor agonist, in vitro studies using HBSMCs have been instrumental. Research has focused on this compound's intrinsic activity to increase intracellular levels of cyclic AMP (cAMP), a key second messenger in the bronchodilator pathway. One study compared the intrinsic activity of this compound with that of other β2-adrenoceptor agonists, Isoprenaline and Salbutamol (B1663637), in these cells. The findings indicated that this compound possessed a lower intrinsic activity in this specific assay compared to the other tested agonists nih.gov.
BEAS-2B Cells: The BEAS-2B cell line is an immortalized human bronchial epithelial cell line widely used in respiratory research nih.govatcc.orgcytion.comresearchgate.netcellosaurus.org. These cells are valuable for investigating the effects of compounds on the airway epithelium, including mechanisms of inflammation and cytotoxicity nih.gov. While a versatile model for respiratory toxicology and disease modeling, specific studies detailing the use of BEAS-2B cells in the preclinical evaluation of this compound have not been prominently identified in the reviewed literature.
Isolated tissue preparations involve the use of intact tissues maintained in an organ bath. This methodology allows for the study of drug effects in a more integrated system than cultured cells, preserving the interactions between different cell types within the tissue.
The guinea-pig tracheal smooth muscle preparation is a classic and widely used model for assessing the potency and efficacy of bronchodilators. In this system, tracheal rings or strips are suspended in an organ bath and contracted with an agent like histamine (B1213489) or carbachol. The ability of a test compound to relax this pre-contracted tissue is then measured. While specific studies on this compound using this model are not detailed in the provided search results, it is a standard methodology for characterizing β2-adrenoceptor agonists.
To better mimic the complexity of the human airway, advanced in vitro models have been developed.
Organoids: Lung organoids are three-dimensional (3D) structures derived from stem cells that self-organize to recapitulate aspects of the lung's architecture and cellular diversity nih.govresearchgate.netmdpi.com. These models are increasingly used in respiratory disease research to study tissue development, host-pathogen interactions, and drug responses in a more physiologically relevant context than traditional 2D cell cultures nih.gov. At present, there is no specific information available from the search results on the use of lung organoids in the preclinical assessment of this compound.
Multi-cell Co-cultures: These systems involve culturing two or more different cell types together to model the interactions that occur within a tissue. For respiratory research, co-cultures of epithelial cells with fibroblasts, smooth muscle cells, or immune cells can provide valuable insights into the complex cellular communication involved in diseases like asthma nih.govplos.orgnih.govfrontiersin.orgstemcell.com. These models are particularly useful for studying the interplay between inflammation and airway remodeling. Specific applications of multi-cell co-culture systems in the investigation of this compound have not been identified in the available literature.
Ex Vivo Experimental Systems
Ex vivo (Latin for "out of the living") studies are conducted on tissues or organs that have been removed from an organism and are studied in an external environment under experimental conditions. These models bridge the gap between in vitro and in vivo research.
Ex vivo models maintain the tissue architecture and cellular heterogeneity of an organ, allowing for the investigation of complex physiological and pharmacological responses that cannot be fully replicated in vitro researchgate.net. They are particularly valuable in preclinical drug development as they can provide a more accurate prediction of a drug's efficacy and disposition in a whole organ system, without the complexities of a full in vivo study researchgate.net. These models are instrumental in studying drug absorption, metabolism, and therapeutic effects in a controlled setting.
The isolated perfused lung is a sophisticated ex vivo model that allows for the study of pulmonary physiology and pharmacology in an intact, ventilated, and perfused lung.
In a typical isolated perfused rat lung preparation, the lungs are carefully excised and connected to a system that provides ventilation with a gas mixture and perfusion of the pulmonary vasculature with a physiological salt solution or blood nih.gov. This model enables the investigation of drug delivery via the airways or the vasculature and the subsequent absorption and effects on lung function. While this is a powerful tool for respiratory research, the search results did not yield specific studies that have utilized the isolated perfused rat lung model to investigate the compound this compound.
Data Tables
Table 1: Comparison of Intrinsic Activity of β2-Adrenoceptor Agonists in Human Bronchial Smooth Muscle Cells
| Compound | Intrinsic Activity (cAMP production) |
| This compound | Lower than Isoprenaline and Salbutamol nih.gov |
| Isoprenaline | Standard full agonist nih.gov |
| Salbutamol | Standard full agonist nih.gov |
Table 2: Overview of Preclinical Models and Their Applications
| Model System | Key Features | Primary Application in Respiratory Research | Relevance to this compound |
|---|---|---|---|
| Human Bronchial Smooth Muscle Cells | Isolated primary cells | Assessment of bronchodilator efficacy and mechanism of action | Investigated for intrinsic activity (cAMP production) nih.gov |
| BEAS-2B Cells | Immortalized human bronchial epithelial cell line | Toxicology, inflammation, and epithelial barrier function studies nih.govcytion.com | No specific studies identified |
| Isolated Guinea-pig Trachea | Intact smooth muscle tissue preparation | Evaluation of bronchodilator potency and duration of action | Standard model for β2-agonist characterization |
| Lung Organoids | 3D self-organizing structures from stem cells | Disease modeling, drug screening, and developmental biology nih.gov | No specific studies identified |
| Multi-cell Co-cultures | Culture of multiple interacting cell types | Studying cellular crosstalk in inflammation and remodeling nih.govfrontiersin.org | No specific studies identified |
| Isolated Perfused Rat Lung | Intact, ventilated, and perfused whole lung | Pharmacokinetics, drug absorption, and pulmonary physiology nih.gov | No specific studies identified |
Patient-Derived Cell Lines and Explants
In the preclinical assessment of respiratory therapeutics like this compound, patient-derived cell lines and explants serve as a critical tool for understanding disease-specific responses. These models, sourced directly from patients with conditions such as asthma or chronic obstructive pulmonary disease (COPD), are believed to offer a more clinically relevant system compared to generic cell lines. By preserving the genetic and phenotypic characteristics of the patient's own tissues, these models can provide valuable insights into how a drug like this compound might perform in a real-world clinical setting.
For this compound, in vitro studies have been conducted using human bronchial smooth muscle cells to evaluate its intrinsic activity. However, publicly available research does not specify whether these were patient-derived cells from individuals with respiratory diseases. The use of such patient-specific models would be instrumental in determining if the efficacy of this compound varies between different patient populations or disease severities.
Table 1: Illustrative Data from Hypothetical Patient-Derived Cell Line Studies on this compound
| Cell Line Source | Disease Phenotype | This compound EC50 (nM) for cAMP increase | Maximum cAMP Response (% of Isoprenaline) |
| Healthy Donor | Non-diseased | 1.2 | 85% |
| Asthma Patient 1 | Mild Allergic | 1.5 | 80% |
| Asthma Patient 2 | Severe, Corticosteroid-Resistant | 2.1 | 70% |
| COPD Patient 1 | Chronic Bronchitis | 1.8 | 75% |
| COPD Patient 2 | Emphysema | 2.5 | 65% |
Note: The data in this table is illustrative and not based on published studies for this compound.
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the pharmacological properties of a compound in a whole-organism context. These models allow for the assessment of a drug's efficacy, pharmacokinetics, and pharmacodynamics.
Selection of Appropriate Animal Species (e.g., Rat, Dog, Guinea Pig)
The choice of animal species in preclinical respiratory research is crucial and is often guided by the specific research question and the physiological and anatomical similarities to humans.
Guinea pigs are frequently used in asthma research due to their sensitive airways, which exhibit bronchoconstrictive responses similar to those seen in humans.
Rats are often employed for toxicological and pharmacokinetic studies due to their well-characterized metabolism.
Dogs share certain physiological similarities with humans in terms of lung structure and are sometimes used in later-stage preclinical development to assess cardiovascular safety and formulation delivery.
Evaluation in Animal Models of Airway Smooth Muscle Relaxation
In animal models, the efficacy of a bronchodilator like this compound is typically assessed by its ability to protect against or reverse bronchoconstriction induced by agents such as methacholine (B1211447), histamine, or allergens.
Studies have indicated that this compound demonstrates long-lasting relaxation of airway smooth muscle in in vivo models. Research on other long-acting β2-agonists has extensively used the guinea pig model to demonstrate the duration of the bronchodilator effect. For instance, in a typical study, animals would be exposed to an inhaled bronchoconstrictor, and the ability of a pre-administered dose of this compound to prevent the subsequent increase in airway resistance would be measured.
Table 2: Representative Data from a Hypothetical In Vivo Study of this compound in a Guinea Pig Model of Bronchoconstriction
| Treatment Group | Bronchoconstrictor Challenge | Peak Inhibition of Bronchoconstriction (%) | Duration of Action (hours) |
| Vehicle Control | Methacholine | 0% | N/A |
| This compound (low dose) | Methacholine | 50% | 8 |
| This compound (high dose) | Methacholine | 95% | >12 |
| Salbutamol (comparator) | Methacholine | 98% | 4 |
Note: The data in this table is illustrative and not based on published studies for this compound.
Comparative Analysis of In Vitro, Ex Vivo, and In Vivo Data
A critical aspect of preclinical drug development is the correlation of data across different experimental models, from isolated cells to whole organisms.
Bridging the Gap Between Different Preclinical Models
The preclinical data for this compound presents an interesting case in the correlation between in vitro and in vivo findings. In vitro studies on human bronchial smooth muscle cells demonstrated that this compound has a long duration of action. This would typically predict a similarly long-lasting effect in in vivo models and, ultimately, in humans.
However, a notable discrepancy was observed. While the compound showed prolonged effects at the cellular level, its bronchodilator activity in vivo and in clinical trials was found to be shorter than anticipated. This highlights the complexity of translating findings from a simplified in vitro environment to a more complex physiological system where factors such as drug metabolism, distribution, and clearance play a significant role.
Challenges in Preclinical to Clinical Translation
The journey from a promising preclinical compound to a successful clinical therapy is fraught with challenges, and this compound's development illustrates some of these hurdles.
The primary challenge observed with this compound was the discordance between its long-lasting in vitro effects and its shorter-acting profile in humans. tandfonline.com This suggests that while the compound may have a high affinity for and prolonged interaction with the β2-adrenoceptor in an isolated system, its pharmacokinetic properties in the body lead to a more rapid decline in its therapeutic effect. tandfonline.com This discrepancy underscores a significant challenge in respiratory drug development: ensuring that the in vitro duration of action translates to a clinically meaningful duration of effect in patients. Factors such as rapid metabolism in the liver can significantly shorten a drug's half-life, a consideration that is not captured in simple in vitro models. ersnet.org
Analytical Research Techniques in this compound Studies
The preclinical assessment of this compound, a selective β2-adrenoceptor agonist, has necessitated the use of various analytical research techniques to characterize the compound and understand its pharmacological profile. nih.gov Research methodologies have focused on both the qualitative and quantitative aspects of the drug, leading to a comprehensive understanding of its properties.
Quantitative and Qualitative Research Methods
Preclinical studies on this compound have employed both quantitative and qualitative methods to evaluate its efficacy and activity.
Quantitative Methods:
Functional Assays: In vitro studies have quantitatively measured the intrinsic activity of this compound by assessing the increase in intracellular cyclic AMP (cAMP) levels in human bronchial smooth muscle cells. nih.gov This allows for a direct comparison with other β2-adrenoceptor agonists like isoprenaline and salbutamol. nih.gov
Physiological Measurements: In vivo studies in asthmatic patients have involved the quantitative measurement of lung function, specifically the Forced Expiratory Volume in one second (FEV1), and airways responsiveness, measured as the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20). nih.gov
Qualitative Methods:
Pharmacological Characterization: The identification of this compound as the R-enantiomer of the racemic compound GR 63411B is a qualitative assessment that defines its stereochemical nature. nih.gov
Comparative Analysis: The comparison of the bronchodilator effects of this compound and its racemic form, GR 63411B, in vivo provides a qualitative understanding of their similar potencies. nih.gov
The following table provides an overview of the research findings from these methods:
| Research Area | Method | Finding | Reference |
|---|---|---|---|
| Intrinsic Activity | In vitro cAMP measurement | This compound demonstrated lower intrinsic activity compared to isoprenaline and salbutamol. | nih.gov |
| Bronchodilation | In vivo FEV1 measurement | Both this compound and its racemic form (GR 63411B) produced short-lasting bronchodilation with similar potency. | nih.gov |
| Airways Hyperresponsiveness | In vivo PC20 measurement | Neither this compound nor GR 63411B improved PC20 when compared with a placebo. | nih.gov |
Data Collection and Interpretation Methodologies
Data Collection:
Data on lung function (FEV1) and airways responsiveness (PC20) were collected from human atopic asthmatics in clinical study settings. nih.gov
In vitro data on cAMP levels were collected from experiments on human bronchial smooth muscle cells. nih.gov
Data Interpretation:
The interpretation of the collected data revealed a dissociation between the bronchodilator activity of this compound and its effect on methacholine-induced bronchoconstriction. nih.gov
The short duration of action observed in clinical studies was noted to be at odds with its in vitro activity, a finding that researchers suggested might be explained by its low intrinsic activity. nih.gov
Non-linear regression analysis using a four-parameter logistic function has been used to calculate maximal responses (Emax) and potencies (pEC50) from experimental data. nih.gov The intrinsic activity of a compound can then be calculated as the Emax of the agonist relative to the Emax of a reference full agonist. nih.gov
Specific Analytical Techniques (e.g., Capillary Electrophoresis for Enantiomeric Separation)
Specific analytical techniques have been vital for the detailed characterization of this compound, particularly its enantiomeric properties.
Capillary Electrophoresis (CE): Capillary electrophoresis has been demonstrated as a powerful technique for the chiral separation of this compound. chromatographytoday.comresearchgate.net This method is particularly suitable for separating compounds that differ in their charge to hydrodynamic size ratio. chromatographytoday.com
Methodology: Chiral CE separation is achieved by adding a chiral selector to the background electrolyte. chromatographytoday.com For this compound, β-cyclodextrin (β-CD) has been used as a chiral selector. researchgate.netscribd.com The separation occurs as the enantiomers form transient diastereomeric complexes with the chiral selector, leading to different migration times. chromatographytoday.com
Conditions: A specific method for the enantiomeric separation of this compound utilized a buffer system of 0.2 M phosphate–0.1 M citric acid at pH 4 with 16 mM β-CD. researchgate.net Another approach for a development compound of this compound and its (S)-enantiomer used an optimal pH 4.0 buffer prepared from 0.1 M citric acid and 0.2 M sodium acetate, achieving baseline separation with a resolution greater than 2. researchgate.net
Peak Area Correction: In the analysis of a racemic mixture of this compound, it has been shown to be important to correct the peak areas of the individual enantiomers for their different migration velocities through the detection window, as faster-migrating analytes can appear as smaller peaks. chromatographytoday.com
High-Performance Liquid Chromatography (HPLC): HPLC has also been employed alongside CE to test the optical purity of this compound drug substance batches. scribd.com A comparison of the two techniques for this purpose showed good agreement, with less than a 0.4% difference between the results, confirming the accuracy of both methods. scribd.com For the analysis of this compound enantiomers, a detector linearity of 0.9993 was obtained for peak area ratio data plotted against prepared mixtures. scribd.com
The following table summarizes the analytical techniques used in this compound research:
| Technique | Application | Key Parameters/Findings | Reference |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Enantiomeric separation | Utilizes chiral selectors like β-cyclodextrin. A buffer of 0.2 M phosphate–0.1 M citric acid (pH 4) with 16 mM β-CD has been used. Peak area correction for migration velocity is important. | chromatographytoday.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Optical purity testing | Results show good agreement with CE. Detector linearity of 0.9993 for enantiomer peak area ratios. | scribd.com |
Developmental Trajectory and Research Discontinuation
Progression through Preclinical Development Stages
Preclinical development is a critical phase in drug discovery, involving laboratory and animal studies to evaluate a potential drug candidate's pharmacological profile, toxicity, pharmacodynamics, and pharmacokinetics before human testing. ppd.com, lindushealth.com, profil.com The goal is to assess if the compound is reasonably safe and exhibits pharmacological activity for initial use in humans. utah.edu These studies typically involve in vitro and in vivo testing and must comply with Good Laboratory Practice (GLP) guidelines. ppd.com
Discontinuation of Picumeterol Research and Development
Research and development of this compound were discontinued (B1498344) in 1993. researchgate.net, researchgate.net Discontinuation of clinical trials can occur for various reasons, including issues not related to safety, such as administrative purposes or lack of recruitment. canada.ca, swissethics.ch However, discontinuation can also be due to a lack of efficacy or strategic reasons by the sponsor. nih.gov
In the case of this compound, while it showed long-lasting relaxation of airway smooth muscle in vitro and in vivo in animal models, its bronchodilation effect was not long-lasting in atopic asthmatics. researchgate.net, researchgate.net Furthermore, it did not improve the provocative concentration of methacholine (B1211447) causing a 20% decrease in forced expiratory volume in 1 second (PC20) when compared with a placebo in clinical studies. nih.gov, researchgate.net, researchgate.net This suggests a dissociation between its bronchodilator activity and its ability to protect against methacholine-induced bronchoconstriction in humans. nih.gov
Potential Reasons for Discontinuation from an Academic Perspective
From an academic perspective, the discontinuation of this compound research can be attributed to the findings from clinical studies that did not align with the promising preclinical results. Despite showing long-lasting effects in animal models, this compound's bronchodilator effects were short-acting in human asthmatics. nih.gov, researchgate.net Additionally, it failed to improve airway responsiveness as measured by PC20. nih.gov, researchgate.net, researchgate.net
One potential explanation for this discrepancy, from an academic viewpoint, could be related to its intrinsic activity. In vitro studies in human bronchial smooth muscle cells indicated that this compound had lower intrinsic activity compared to other tested β2-adrenoceptor agonists like isoprenaline and salbutamol (B1663637). nih.gov Low intrinsic activity might contribute to the observed dissociation between bronchodilator activity and protection against bronchoconstriction in clinical settings. nih.gov Academic research often explores the underlying mechanisms for such observations, and the lack of desired clinical efficacy despite preclinical promise would be a significant factor in deciding against further development.
Impact of this compound's Discontinuation on Subsequent β2-Adrenoceptor Agonist Research
The discontinuation of this compound development in 1993, along with the expiration of patents for other long-acting β2-adrenoceptor agonists (LABAs) like formoterol (B127741) and salmeterol (B1361061), influenced a renewed interest in the research and development of new LABAs by several companies. researchgate.net, researchgate.net The field of LABA research had seen a period of reduced activity following the discontinuation of this compound. researchgate.net, researchgate.net
The challenges encountered with this compound, such as the discrepancy between in vitro/animal data and human clinical outcomes, likely provided valuable lessons for subsequent LABA research. The focus shifted towards developing once-daily β2-adrenoceptor agonists (ultra-LABAs) and exploring the properties of specific enantiomers, such as the (R,R)-formoterol, to potentially control desensitization and accumulation and improve the therapeutic profile. researchgate.net, researchgate.net The experience with this compound highlighted the importance of achieving long-lasting bronchodilation and bronchoprotection in humans, driving the development of compounds with improved pharmacokinetic and pharmacodynamic properties.
Future Directions and Outstanding Research Questions
Unresolved Aspects of Picumeterol's Preclinical Pharmacology
Despite initial characterization, several aspects of this compound's preclinical profile remain to be fully elucidated. A deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial. allucent.comlovelacebiomedical.org Preclinical pharmacokinetic studies are essential to bridge the gap between early discovery and clinical application, defining the therapeutic window and predicting human dosage. allucent.comumich.edu Key unresolved questions include the precise identification of its metabolic pathways and the enzymes involved, which can have significant implications for potential drug-drug interactions. umich.edunih.gov
Furthermore, the full spectrum of its receptor-level interactions is not completely understood. While its primary mechanism is agonism at the β2-adrenergic receptor, the kinetics of binding, receptor residency time, and the potential for biased agonism—where a ligand preferentially activates certain downstream signaling pathways over others—warrant further investigation. acs.org Understanding these nuances could explain subtle differences in efficacy and side-effect profiles compared to other β2-agonists.
Table 1: Hypothetical Preclinical Pharmacokinetic Parameters for this compound in Different Species
| Parameter | Mouse | Rat | Dog |
| Bioavailability (%) | 45 | 30 | 60 |
| Half-life (hours) | 1.5 | 2.2 | 4.5 |
| Volume of Distribution (L/kg) | 2.8 | 3.5 | 2.1 |
| Clearance (mL/min/kg) | 25 | 18 | 10 |
| Primary Metabolites | Hydroxylated, Glucuronidated | Hydroxylated, Sulfated | N-dealkylated, Hydroxylated |
| Primary Route of Excretion | Renal | Biliary | Renal |
Note: This table is illustrative and based on typical parameters for compounds in this class, not on specific published data for this compound.
Application of Modern Research Methodologies to this compound (e.g., Transcriptomic Analysis)
Modern research methodologies, particularly omics technologies, offer powerful tools to re-examine this compound's biological effects. Transcriptomic analysis, such as RNA-sequencing, could provide an unbiased, global view of the changes in gene expression induced by this compound in target cells, like human airway smooth muscle cells. nih.gov This could reveal novel mechanisms of action or off-target effects that were not apparent from traditional pharmacological assays. nih.govnih.gov
For instance, a transcriptomic study could identify biomarkers of response or toxicity, helping to stratify patient populations in future clinical trials of similar compounds. nih.gov Comparing the transcriptomic signature of this compound with other β2-agonists could elucidate the molecular basis for differences in their clinical profiles. nih.gov This approach has been used to find transcriptional biomarkers for other β2-agonists and to understand their broader physiological impacts. nih.gov
Re-evaluation of this compound Analogues through Advanced Computational and Synthetic Approaches
Advances in computational chemistry and synthetic methodologies provide an opportunity to revisit this compound's chemical scaffold. Structure-based drug design, aided by the high-resolution crystal structures of the β2-adrenergic receptor, can be used to design novel analogues with improved properties. nih.govplos.org Computational techniques like virtual screening and machine learning can rapidly screen large chemical libraries to identify new molecules with a higher probability of desired activity and selectivity. nih.gov
These computational approaches can help in understanding the specific molecular interactions between ligands and the receptor, potentially leading to the design of analogues with optimized binding kinetics or biased signaling properties. acs.orgnih.gov Furthermore, modern synthetic chemistry offers more efficient and versatile routes to synthesize these new analogues, including transition-metal-free approaches that can be more environmentally friendly and cost-effective for industrial production. rsc.orgresearchgate.net
Table 2: Potential Improvements for this compound Analogues Guided by Modern Approaches
| Target Property | Current Limitation (Hypothetical) | Desired Improvement | Modern Approach |
| Receptor Selectivity | Moderate selectivity over β1-receptor | >100-fold selectivity | Structure-based design, Pharmacophore modeling |
| Duration of Action | Intermediate | Long-acting (≥12 hours) | Modify physicochemical properties to enhance receptor residency time |
| Metabolic Stability | Susceptible to rapid metabolism | Reduced first-pass metabolism | Identify metabolic "soft spots" and block them with chemical modifications umich.edu |
| Signaling Bias | Uncharacterized | Biased towards bronchodilation pathway | Fine-tune ligand-receptor interactions to stabilize specific receptor conformations acs.org |
Lessons Learned from this compound's Development for New Chemical Entity Research
The journey of any new chemical entity (NCE) through the drug development process is fraught with challenges, and this compound is no exception. ddregpharma.com A key lesson is the critical importance of a thorough preclinical evaluation to identify potential liabilities before entering expensive clinical trials. rhotaupharma.com The high attrition rate of NCEs underscores the need for better predictive models and a deeper understanding of the drug's interaction with the biological system. nih.gov
The development of β2-agonists, as a class, highlights the evolution of drug discovery, moving from serendipitous findings to rational, structure-based design aimed at enhancing selectivity and duration of action while minimizing side effects. wikipedia.orgnih.govbiolife-publisher.it The story of this compound can serve as a reminder that even with a well-validated target, success is not guaranteed. It emphasizes the need for continuous innovation in trial design, the incorporation of patient input, and a willingness to learn from both successes and failures to improve the efficiency of bringing new medicines to patients. rhotaupharma.comacs.orgnih.gov
常见问题
Q. What is the molecular mechanism of Picumeterol as a β2-adrenergic receptor agonist, and how does this inform experimental design?
this compound selectively activates β2-adrenergic receptors, inducing prolonged airway smooth muscle relaxation. Its molecular structure (C₂₁H₂₉Cl₂N₃O₂) and stereospecific R-enantiomer configuration are critical for receptor binding efficiency . To study this mechanism, researchers should employ in vitro assays (e.g., cAMP accumulation in transfected HEK-293 cells) and in vivo models (e.g., bronchoconstriction reversal in murine asthma models). Dose-response curves and receptor-binding kinetics (e.g., radioligand displacement assays) are essential to quantify potency and selectivity .
Q. What validated experimental models are recommended for evaluating this compound’s efficacy in preclinical studies?
- Airway Hyperresponsiveness (AHR) Models : Use ovalbumin-sensitized mice or guinea pigs to mimic asthma pathophysiology. Measure airway resistance via forced oscillation techniques .
- Isolated Tracheal Rings : Assess relaxation effects in organ baths with pre-contraction induced by histamine or acetylcholine .
- Safety Profiling : Monitor cardiovascular side effects (e.g., heart rate changes in telemetry-equipped animals) to evaluate β1 vs. β2 receptor selectivity .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
Follow stringent synthesis protocols with chiral resolution techniques to isolate the R-enantiomer. Characterize purity via HPLC (≥99%) and confirm structural identity using NMR and high-resolution mass spectrometry. For known compounds, cross-reference spectral data with prior literature; for novel derivatives, provide full crystallographic or spectroscopic validation .
Advanced Research Questions
Q. How should a PICOT framework be applied to design clinical trials investigating this compound’s long-term safety in asthma patients?
- Population (P) : Adults with moderate-to-severe asthma (FEV₁ ≤ 65% predicted).
- Intervention (I) : Daily inhaled this compound (12 μg) for 24 weeks.
- Comparison (C) : Placebo or salmeterol (50 μg twice daily).
- Outcome (O) : Incidence of adverse events (e.g., tachycardia, tremors) and exacerbation rates.
- Time (T) : 6-month follow-up. This structure ensures alignment with regulatory requirements and facilitates systematic literature reviews to identify evidence gaps .
Q. What methodologies are effective for resolving contradictions in pharmacokinetic (PK) data across this compound studies?
- Meta-Analysis : Aggregate PK data from Phase I trials using standardized criteria (e.g., bioavailability, half-life). Apply random-effects models to account for inter-study heterogeneity.
- In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) simulations to predict tissue-specific distribution and metabolizer phenotypes (e.g., CYP2D6 polymorphisms) .
- Analytical Harmonization : Validate LC-MS/MS protocols across labs to minimize variability in plasma concentration measurements .
Q. How can researchers optimize in vivo models to study this compound’s effects on airway remodeling in chronic asthma?
- Chronic Exposure Models : Expose mice to house dust mite extract for 8–12 weeks. Assess collagen deposition (Masson’s trichrome staining) and smooth muscle hyperplasia (α-SMA immunohistochemistry).
- Outcome Metrics : Quantify TGF-β1 levels in bronchoalveolar lavage fluid and correlate with histopathological changes.
- Control for Confounders : Include sham-treated cohorts and monitor weight gain/loss to exclude systemic toxicity .
Q. What statistical approaches are recommended for analyzing dose-dependent efficacy and safety data in this compound trials?
- Mixed-Effects Models : Account for repeated measures (e.g., FEV₁ changes over time) and inter-patient variability.
- Benefit-Risk Analysis : Use composite endpoints (e.g., efficacy-to-safety ratio) with sensitivity analysis to weigh bronchodilation against adverse events.
- Bayesian Adaptive Designs : Adjust dosing regimens in real-time during Phase II trials to identify optimal therapeutic windows .
Methodological Best Practices
Q. How to structure a research question comparing this compound with other β2-agonists using the FINER criteria?
- Feasible : Ensure access to patient cohorts and comparator drugs (e.g., salmeterol, formoterol).
- Interesting : Focus on understudied outcomes like patient-reported quality of life.
- Novel : Investigate this compound’s anti-inflammatory effects via non-cAMP pathways (e.g., MAPK inhibition).
- Ethical : Obtain IRB approval for placebo arms in vulnerable populations.
- Relevant : Align with WHO asthma management guidelines .
Q. What are the key inclusion/exclusion criteria for systematic reviews of this compound’s clinical efficacy?
- Inclusion : RCTs with double-blinding, ≥50 participants, and validated outcome measures (e.g., ACQ-6 scores).
- Exclusion : Studies with high attrition rates (>20%) or non-standardized dosing.
- Risk of Bias Assessment : Use Cochrane RoB 2.0 tool to evaluate randomization, allocation concealment, and outcome reporting .
Q. How to report experimental details in manuscripts to ensure replicability?
- Materials : Specify batch numbers, purity, and suppliers of this compound and reagents.
- Methods : Describe animal housing conditions (e.g., temperature, light cycles) and anesthesia protocols.
- Data Transparency : Deposit raw datasets in repositories like Figshare and cite DOIs in the manuscript .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
